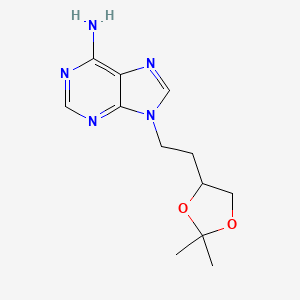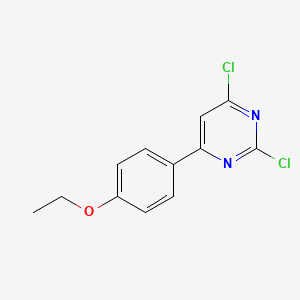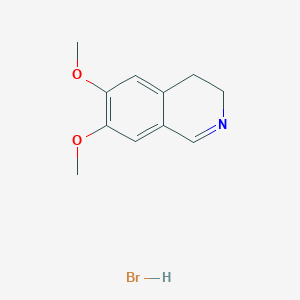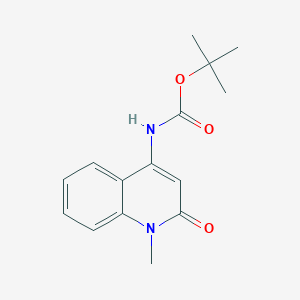
2-Methyl-3-(piperidin-1-ylmethyl)naphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-メチル-3-(ピペリジン-1-イルメチル)ナフタレン-1,4-ジオンは、ナフトキノン類に属する合成有機化合物です。この化合物は、メチル基とピペリジン-1-イルメチル基で置換されたナフタレン環系を特徴としています。ナフトキノン類は、その多様な生物学的活性と、医薬品や産業などさまざまな分野における応用で知られています。
2. 製法
合成経路と反応条件: 2-メチル-3-(ピペリジン-1-イルメチル)ナフタレン-1,4-ジオンの合成は、通常、3成分縮合反応であるマンニッヒ反応を伴います。出発物質には、2-メチル-1,4-ナフトキノン、ホルムアルデヒド、およびピペリジンが含まれます。反応は酸性条件下で行われ、多くの場合、塩酸が触媒として使用されます。 反応混合物はエタノール中で還流され、目的の生成物が生成されます .
工業的生産方法: 工業的な設定では、温度、溶媒、触媒濃度などの反応条件を最適化することで、この化合物の合成をスケールアップできます。反応の効率と収率を高めるために、連続フロー反応器が採用される場合があります。生成物は通常、再結晶またはクロマトグラフィー技術によって精製されます。
3. 化学反応解析
反応の種類: 2-メチル-3-(ピペリジン-1-イルメチル)ナフタレン-1,4-ジオンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は酸化されて、対応するナフトキノン誘導体を生成することができます。
還元: 還元反応により、キノン部分はヒドロキノンに変換できます。
置換: 適切な条件下では、ピペリジン-1-イルメチル基を他の求核試薬で置換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: アミンやチオールなどの求核試薬を置換反応で使用できます。
生成される主要な生成物:
酸化: ナフトキノン誘導体の生成。
還元: ヒドロキノン誘導体の生成。
置換: さまざまな置換ナフトキノンの生成。
4. 科学研究への応用
2-メチル-3-(ピペリジン-1-イルメチル)ナフタレン-1,4-ジオンは、科学研究においていくつかの応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物学的活性が研究されています.
医学: 特に酸化ストレスを伴う疾患の治療における潜在的な治療用途が調査されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(piperidin-1-ylmethyl)naphthalene-1,4-dione typically involves the Mannich reaction, which is a three-component condensation reaction. The starting materials include 2-methyl-1,4-naphthoquinone, formaldehyde, and piperidine. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is refluxed in ethanol, leading to the formation of the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is typically purified by recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions: 2-Methyl-3-(piperidin-1-ylmethyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The piperidin-1-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinones.
科学的研究の応用
2-Methyl-3-(piperidin-1-ylmethyl)naphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
2-メチル-3-(ピペリジン-1-イルメチル)ナフタレン-1,4-ジオンの作用機序は、細胞成分との相互作用を伴い、さまざまな生物学的効果をもたらします。この化合物は、レドックスサイクリングによって活性酸素種 (ROS) を生成することができ、細胞内で酸化ストレスを引き起こす可能性があります。この酸化ストレスは細胞死につながる可能性があり、この化合物を抗がん療法の潜在的な候補にしています。 さらに、この化合物は特定の酵素やタンパク質と相互作用して、その活性を調節し、細胞経路に影響を与える可能性があります .
類似化合物:
2-ヒドロキシ-1,4-ナフトキノン (ローソン): ヘナでの使用とその生物学的活性で知られています。
ユグロン (5-ヒドロキシ-1,4-ナフトキノン): 抗菌性と抗がん性を示します。
ナフタザリン (5,8-ジヒドロキシ-1,4-ナフトキノン): 抗酸化作用で知られています.
独自性: 2-メチル-3-(ピペリジン-1-イルメチル)ナフタレン-1,4-ジオンは、独特の化学的および生物学的特性を与えるピペリジン-1-イルメチル基の存在によってユニークです。この置換により、化合物の溶解性とバイオアベイラビリティが向上し、研究や産業におけるさまざまな用途に適した候補となっています。
類似化合物との比較
2-Hydroxy-1,4-naphthoquinone (Lawsone): Known for its use in henna and its biological activities.
Juglone (5-Hydroxy-1,4-naphthoquinone): Exhibits antimicrobial and anticancer properties.
Naphthazarin (5,8-Dihydroxy-1,4-naphthoquinone): Known for its antioxidant properties.
Uniqueness: 2-Methyl-3-(piperidin-1-ylmethyl)naphthalene-1,4-dione is unique due to the presence of the piperidin-1-ylmethyl group, which imparts distinct chemical and biological properties. This substitution enhances the compound’s solubility and bioavailability, making it a valuable candidate for various applications in research and industry.
特性
CAS番号 |
20351-62-6 |
|---|---|
分子式 |
C17H19NO2 |
分子量 |
269.34 g/mol |
IUPAC名 |
2-methyl-3-(piperidin-1-ylmethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C17H19NO2/c1-12-15(11-18-9-5-2-6-10-18)17(20)14-8-4-3-7-13(14)16(12)19/h3-4,7-8H,2,5-6,9-11H2,1H3 |
InChIキー |
CXUJOSXLNLGXDW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CN3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11850435.png)

![5-(Cyclopropylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11850444.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-(oxepan-4-yl)acetic acid](/img/structure/B11850475.png)
![benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11850477.png)
![tert-Butyl 2,2-dimethyl-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11850480.png)

![2-[(4E)-6-(trimethylsilylmethyl)hepta-4,6-dienyl]cyclopentan-1-one](/img/structure/B11850499.png)



![2-(3-Allyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11850532.png)

